Cas no 867287-99-8 (2-fluoro-4-(3-methoxyphenyl)aniline)

2-fluoro-4-(3-methoxyphenyl)aniline structure
867287-99-8 structure
Product Name:2-fluoro-4-(3-methoxyphenyl)aniline
CAS No:867287-99-8
MF:C13H12FNO
MW:217.238886833191
CID:1856507
PubChem ID:20100067
Update Time:2025-07-17

2-fluoro-4-(3-methoxyphenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(3-methoxyphenyl)aniline
    • 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
    • SureCN1337887
    • CTK7A9134
    • AG-A-60160
    • 3-fluoro-3'-methoxybiphenyl-4-amine
    • QC-8137
    • 3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
    • 867287-99-8
    • CS-0456545
    • VRDXXLMDZOTSRM-UHFFFAOYSA-N
    • SB78841
    • SCHEMBL1337887
    • DTXSID60602483
    • AKOS004118968
    • F74789
    • Inchi: 1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3
    • InChI Key: VRDXXLMDZOTSRM-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1C=CC=C(C=1)OC)N

Computed Properties

  • Exact Mass: 217.09
  • Monoisotopic Mass: 217.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 330.2±27.0 °C at 760 mmHg
  • Flash Point: 161.9±26.5 °C

2-fluoro-4-(3-methoxyphenyl)aniline Security Information

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2-fluoro-4-(3-methoxyphenyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:867287-99-8)2-fluoro-4-(3-methoxyphenyl)aniline
Order Number:A1092226
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):248.0
Email:sales@amadischem.com

Additional information on 2-fluoro-4-(3-methoxyphenyl)aniline

Recent Advances in the Study of 2-fluoro-4-(3-methoxyphenyl)aniline (CAS: 867287-99-8) in Chemical Biology and Pharmaceutical Research

The compound 2-fluoro-4-(3-methoxyphenyl)aniline (CAS: 867287-99-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This aromatic amine, characterized by its fluoro and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.

One of the key areas of research involving 2-fluoro-4-(3-methoxyphenyl)aniline is its use as a building block in the synthesis of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully incorporated this compound into the structure of several potent kinase inhibitors, demonstrating its versatility in medicinal chemistry. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the design of selective inhibitors targeting specific kinase isoforms, which could lead to more effective and safer cancer therapies.

In addition to its applications in oncology, 2-fluoro-4-(3-methoxyphenyl)aniline has also been investigated for its potential in CNS drug development. The compound's ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for the synthesis of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. A 2023 study in ACS Chemical Neuroscience reported the successful use of this compound in the development of a novel class of neuroprotective agents, which showed promising results in preclinical models of neurodegeneration.

The synthesis and characterization of 2-fluoro-4-(3-methoxyphenyl)aniline have also been the focus of recent research. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its structural properties and reactivity. These studies have provided valuable insights into the compound's behavior under various conditions, facilitating its optimization for pharmaceutical applications. Furthermore, computational chemistry approaches, such as density functional theory (DFT) calculations, have been used to predict its interactions with biological targets, aiding in the rational design of new drugs.

Despite the promising findings, challenges remain in the large-scale production and application of 2-fluoro-4-(3-methoxyphenyl)aniline. Issues such as scalability, cost-effectiveness, and potential toxicity need to be addressed to fully realize its potential in drug development. Ongoing research aims to overcome these hurdles by exploring innovative synthetic routes and conducting comprehensive safety assessments. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinically viable therapeutics.

In conclusion, 2-fluoro-4-(3-methoxyphenyl)aniline (CAS: 867287-99-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in kinase inhibitor development and CNS drug discovery highlight its potential to contribute to the advancement of modern medicine. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its utilization.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:867287-99-8)2-fluoro-4-(3-methoxyphenyl)aniline
A1092226
Purity:99%
Quantity:1g
Price ($):248.0
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